Medicinal ChemistryAnalytical ChemistryQuality Control
The precise 5-bromo-3-methyl substitution pattern on the dihydroquinazolinone core is essential for CDK5 and PfATP4 inhibitor potency; analogs with different halogen placement or missing N-methyl groups are functionally non-interchangeable and waste research resources. The bromine atom serves as a versatile handle for Suzuki and Buchwald-Hartwig cross-coupling, enabling focused library synthesis. Supplied with full NMR, HPLC, and GC certification at ≥97% purity, this compound ensures experimental reproducibility across medicinal chemistry, chemical probe development, and antimalarial lead optimization programs.
Molecular FormulaC9H9BrN2O
Molecular Weight241.088
CAS No.861106-66-3
Cat. No.B2894482
⚠ Attention: For research use only. Not for human or veterinary use.
5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (861106-66-3): A Heterocyclic Building Block for Quinazolinone-Based Research
5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 861106-66-3) is a heterocyclic organic compound belonging to the dihydroquinazolinone class, characterized by a 3,4-dihydroquinazolin-2(1H)-one core with a bromine atom at the 5-position and a methyl group at the 3-position . It has a molecular formula of C9H9BrN2O and a molecular weight of 241.08 g/mol . This compound serves as a key intermediate in medicinal chemistry for the synthesis of biologically active molecules, particularly in kinase inhibitor programs [1], and is supplied with analytical certification including NMR and HPLC purity data .
[1] Rzasa, R. M., Kaller, M. R., Liu, G., Magal, E., Nguyen, T. T., Osslund, T. D., Powers, D., Santora, V. J., Viswanadhan, V. N., Wang, H. L., Xiong, X., Zhong, W., & Norman, M. H. (2007). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & Medicinal Chemistry, 15(20), 6574-6595. View Source
Why Generic Substitution of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is Not Scientifically Valid
The dihydroquinazolinone scaffold exhibits highly position- and substituent-dependent biological activity; therefore, even closely related analogs cannot be assumed to be functionally interchangeable. For example, structure-activity relationship (SAR) studies on 3,4-dihydroquinazolin-2(1H)-ones as cyclin-dependent kinase 5 (CDK5) inhibitors demonstrate that the nature and location of substituents on the phenyl ring are critical determinants of potency [1]. Similarly, antimalarial SAR studies reveal that substitution patterns, such as at the 8-position of the tricyclic core, dramatically alter activity against PfATP4 [2]. Consequently, substituting the 5-bromo-3-methyl derivative with a 6-bromo isomer, a non-brominated analog, or a compound lacking the N-methyl group is likely to result in a different pharmacological profile, invalidating comparative experiments and wasting research resources. The specific combination of a 5-bromo and a 3-methyl substituent on the saturated dihydroquinazolinone core defines a unique chemical space that cannot be replicated by generic alternatives.
[1] Rzasa, R. M., Kaller, M. R., Liu, G., Magal, E., Nguyen, T. T., Osslund, T. D., Powers, D., Santora, V. J., Viswanadhan, V. N., Wang, H. L., Xiong, X., Zhong, W., & Norman, M. H. (2007). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & Medicinal Chemistry, 15(20), 6574-6595. View Source
[2] Ashton, T. D., Dans, M. G., Favuzza, P., Ngo, A., Lehane, A. M., Zhang, X., Qiu, D., Maity, B. C., De, N., Schindler, K. A., Yeo, T., Park, H., Uhlemann, A. C., Churchyard, A., Baum, J., Fidock, D. A., Jarman, K. E., Lowes, K. N., Baud, D., ... Sleebs, B. E. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry, 66(5), 3540-3565. View Source
Quantitative Evidence for 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one Differentiation
Certified Purity and Analytical Characterization for Reproducible Research
5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is supplied with a standard purity of 97%, as determined by NMR, HPLC, and GC analysis . This level of characterization ensures reproducibility in synthetic and biological assays.
Medicinal ChemistryAnalytical ChemistryQuality Control
Evidence Dimension
Purity (as determined by HPLC/NMR/GC)
Target Compound Data
97%
Comparator Or Baseline
Standard commercial purity for research chemicals is often ≥95%.
Quantified Difference
The product meets or exceeds the common industry benchmark for research-grade building blocks.
Conditions
Quality control analysis performed by the vendor (Bidepharm) on each batch.
Why This Matters
Ensuring high, verified purity of starting materials is critical for the reproducibility of chemical reactions and biological assays, reducing the risk of confounding results due to unknown impurities.
Medicinal ChemistryAnalytical ChemistryQuality Control
Regioisomeric Differentiation: 5-Bromo vs. 6-Bromo Substitution
The 5-bromo substitution pattern in 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (MW 241.08) is structurally distinct from the 6-bromo isomer, 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 328956-24-7, also MW 241.08) . While isomeric, the different position of the bromine atom on the fused phenyl ring leads to different electronic and steric properties, which in the broader class of dihydroquinazolinones translates to divergent biological activities [1].
Structural Isomerism (Position of Bromine Substituent)
Target Compound Data
Bromine at 5-position; CAS 861106-66-3; MW 241.08
Comparator Or Baseline
6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 328956-24-7); Bromine at 6-position; MW 241.08
Quantified Difference
Different CAS number, SMILES, and InChIKey; both share same molecular formula and weight.
Conditions
Structural analysis based on IUPAC nomenclature and CAS registry.
Why This Matters
For researchers building focused compound libraries or exploring SAR, selecting the correct regioisomer is essential. Substituting one for the other will generate a different compound with potentially different reactivity and biological target engagement.
[1] Rzasa, R. M., et al. (2007). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & Medicinal Chemistry, 15(20), 6574-6595. View Source
Class-Level Differentiation: Dihydroquinazolinones as a Privileged Scaffold for Kinase Inhibition
The 3,4-dihydroquinazolin-2(1H)-one core, to which 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one belongs, has been validated as a scaffold for cyclin-dependent kinase 5 (CDK5) inhibition. A series of analogs were synthesized and evaluated, with the most potent compounds exhibiting CDK5/p25 IC50 values in the low micromolar range [1]. This class-level activity provides a rational basis for exploring 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one as a starting point for kinase inhibitor development, as opposed to other heterocyclic cores with no established activity against this target.
Kinase InhibitionDrug DiscoveryNeurodegeneration
Evidence Dimension
CDK5/p25 Inhibitory Activity
Target Compound Data
Not directly measured; belongs to 3,4-dihydroquinazolin-2(1H)-one class.
Comparator Or Baseline
Other heterocyclic scaffolds with no reported CDK5 activity.
Quantified Difference
Class-level IC50 values range from ~0.5 μM to >10 μM for analogs [1].
Conditions
CDK5/p25 kinase inhibition assay; experimental details in cited publication.
Why This Matters
Choosing a compound from a scaffold with a known, desirable biological activity profile (e.g., kinase inhibition) significantly increases the probability of success in a drug discovery campaign compared to an unvalidated or random compound selection.
Kinase InhibitionDrug DiscoveryNeurodegeneration
[1] Rzasa, R. M., et al. (2007). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & Medicinal Chemistry, 15(20), 6574-6595. View Source
High-Impact Research and Industrial Applications for 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies for Kinase Inhibitors
5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one serves as a key building block for synthesizing focused libraries of dihydroquinazolinone-based kinase inhibitors. Its 5-bromo substituent is a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing medicinal chemists to explore diverse chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties against targets like CDK5 [1].
Synthetic Methodology Development and Chemical Biology
The compound is a valuable substrate for developing and demonstrating novel synthetic methodologies targeting the dihydroquinazolinone core. The combination of a bromine atom (for cross-coupling) and an N-methyl group (affecting solubility and conformation) makes it a challenging and relevant test case for new reactions. Furthermore, it can be employed as a precursor for creating chemical probes, such as fluorescently labeled or biotinylated derivatives, to investigate the biological targets and mechanism of action of the dihydroquinazolinone class [2].
Antimalarial Drug Discovery: Exploration of PfATP4 Inhibition
Given the established activity of structurally related dihydroquinazolinones as inhibitors of the Plasmodium falciparum cation ATPase PfATP4, 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one represents a logical starting point for designing and synthesizing new antimalarial leads. Its 5-bromo substituent can be elaborated to optimize interactions with the PfATP4 target and improve antiparasitic activity against both drug-sensitive and drug-resistant strains of the malaria parasite [3].
Analytical Chemistry and Quality Control: Method Development and Reference Standard
With a certified purity of 97% and full analytical characterization (NMR, HPLC, GC) , 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one can be used as a reference standard in analytical method development. It is suitable for calibrating HPLC or LC-MS systems for purity analysis, quantifying this compound or its metabolites in biological matrices, and establishing robust quality control protocols for larger-scale synthesis.
[1] Rzasa, R. M., et al. (2007). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & Medicinal Chemistry, 15(20), 6574-6595. View Source
[2] Ashton, T. D., et al. (2024). Lactam Truncation Yields a Dihydroquinazolinone Scaffold with Potent Antimalarial Activity that Targets PfATP4. ChemMedChem. View Source
[3] Ashton, T. D., et al. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry, 66(5), 3540-3565. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.